1-(3-Methylphenyl)cyclohexane-1-carboxylic acid 1-(3-Methylphenyl)cyclohexane-1-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 51275-30-0
VCID: VC8416286
InChI: InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)14(13(15)16)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3,(H,15,16)
SMILES: CC1=CC(=CC=C1)C2(CCCCC2)C(=O)O
Molecular Formula: C14H18O2
Molecular Weight: 218.29 g/mol

1-(3-Methylphenyl)cyclohexane-1-carboxylic acid

CAS No.: 51275-30-0

Cat. No.: VC8416286

Molecular Formula: C14H18O2

Molecular Weight: 218.29 g/mol

* For research use only. Not for human or veterinary use.

1-(3-Methylphenyl)cyclohexane-1-carboxylic acid - 51275-30-0

Specification

CAS No. 51275-30-0
Molecular Formula C14H18O2
Molecular Weight 218.29 g/mol
IUPAC Name 1-(3-methylphenyl)cyclohexane-1-carboxylic acid
Standard InChI InChI=1S/C14H18O2/c1-11-6-5-7-12(10-11)14(13(15)16)8-3-2-4-9-14/h5-7,10H,2-4,8-9H2,1H3,(H,15,16)
Standard InChI Key QGEJIFXNNZFMKI-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)C2(CCCCC2)C(=O)O
Canonical SMILES CC1=CC(=CC=C1)C2(CCCCC2)C(=O)O

Introduction

Structural and Nomenclature Analysis

Molecular Architecture

The compound’s core structure consists of a cyclohexane ring with two substituents at the 1-position:

  • A carboxylic acid (-COOH) group.

  • A 3-methylphenyl group (C₆H₄(CH₃)-).

The spatial arrangement of these groups influences the compound’s stereochemistry and reactivity. For instance, the cyclohexane ring’s chair conformation may position the substituents in equatorial or axial orientations, affecting intermolecular interactions .

Table 1: Comparative Structural Features of Related Compounds

Compound NameMolecular FormulaKey SubstituentsPubChem CID
1-(3-Methylphenyl)cyclohexane-1-carboxylic acidC₁₄H₁₈O₂-COOH, 3-methylphenylNot Available
1-((3-Methylphenyl)methyl)cyclohexane-1-carboxylic acidC₁₅H₂₀O₂-COOH, (3-methylphenyl)methyl55107256
(1S,3R)-3-Methylcyclohexane-1-carboxylic acidC₈H₁₄O₂-COOH, 3-methyl57682957

IUPAC Nomenclature and Stereochemistry

The systematic IUPAC name, 1-(3-methylphenyl)cyclohexane-1-carboxylic acid, specifies the substituents’ positions. The absence of stereochemical descriptors (e.g., cis or trans) in the parent name suggests that the compound is typically analyzed as a racemic mixture unless resolved enantioselectively. Computational tools, such as those used for PubChem entries, can predict stereoisomerism and physicochemical properties .

Synthesis and Production Methods

Synthetic Routes

While no direct synthesis protocols for 1-(3-methylphenyl)cyclohexane-1-carboxylic acid are documented, analogous compounds suggest plausible pathways:

  • Friedel-Crafts Acylation:

    • Reacting cyclohexanecarbonyl chloride with toluene derivatives in the presence of Lewis acids (e.g., AlCl₃) could introduce the 3-methylphenyl group .

    • Subsequent oxidation or hydrolysis steps may stabilize the carboxylic acid moiety.

  • Grignard Reaction:

    • A cyclohexanone intermediate could undergo nucleophilic addition with a 3-methylphenyl Grignard reagent (C₆H₄(CH₃)MgBr), followed by oxidation to the carboxylic acid .

Industrial-Scale Production

Optimized reaction conditions—such as solvent selection (e.g., dichloromethane), temperature control (80–120°C), and catalytic systems—are critical for maximizing yield and purity. Continuous-flow reactors may enhance scalability compared to batch processes .

Chemical and Physical Properties

Physicochemical Profile

  • Molecular Weight: 234.3 g/mol (theoretical).

  • Solubility: Limited aqueous solubility due to hydrophobic aryl and cyclohexane groups; soluble in polar aprotic solvents (e.g., DMSO, acetone) .

  • Melting Point: Estimated 150–170°C based on analogues .

Reactivity

  • Carboxylic Acid Reactions:

    • Esterification: Reacts with alcohols under acidic conditions to form esters.

    • Amide Formation: Couples with amines via carbodiimide-mediated reactions.

  • Aromatic Substitution:

    • Electrophilic substitution (e.g., nitration, sulfonation) occurs at the phenyl ring’s para position due to the methyl group’s ortho/para-directing effect .

Research Applications

Medicinal Chemistry

The compound’s bifunctional structure makes it a candidate for drug discovery:

  • Enzyme Inhibition: The carboxylic acid group can chelate metal ions in enzymatic active sites, potentially inhibiting metalloproteases or kinases .

  • Prodrug Development: Ester derivatives may improve bioavailability for central nervous system targets .

Materials Science

  • Polymer Modifiers: Incorporation into polyesters or polyamides could enhance thermal stability.

  • Liquid Crystals: The rigid cyclohexane-phenyl core may stabilize mesophases in display technologies.

Biological Activity and Mechanisms

Cytotoxicity Profiling

Preliminary studies on similar compounds suggest dose-dependent cytotoxicity in cancer cell lines (IC₅₀: 10–50 μM), possibly via apoptosis induction .

Comparison with Structural Analogues

Table 2: Biological Activity of Related Carboxylic Acid Derivatives

CompoundKey Structural DifferenceNotable Activity
1-(3-Methylphenyl)cyclohexane-1-carboxylic acidDirect phenyl attachmentHypothesized enzyme inhibition
1-((3-Methylphenyl)methyl)cyclohexane-1-carboxylic acidBenzyl spacer groupAntimicrobial
(1S,3R)-3-Methylcyclohexane-1-carboxylic acidMethyl substituent at C3Chiral auxiliary in synthesis

Future Research Directions

  • Stereoselective Synthesis: Resolving enantiomers could unveil differential biological activities.

  • Computational Modeling: DFT studies may predict binding affinities for disease-related targets.

  • Hybrid Derivatives: Conjugation with bioactive moieties (e.g., sulfonamides) may enhance therapeutic potential.

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